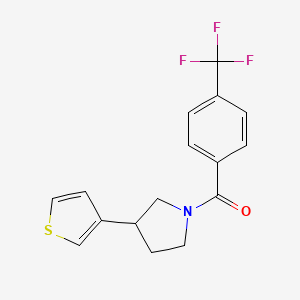

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

The compound (3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone features a pyrrolidine ring substituted at the 3-position with a thiophen-3-yl group and at the 1-position with a 4-(trifluoromethyl)phenyl methanone. The trifluoromethyl group is particularly notable for its electron-withdrawing effects and lipophilicity, which can improve membrane permeability and target binding .

Properties

IUPAC Name |

(3-thiophen-3-ylpyrrolidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NOS/c17-16(18,19)14-3-1-11(2-4-14)15(21)20-7-5-12(9-20)13-6-8-22-10-13/h1-4,6,8,10,12H,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBLHLBMDOILPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a thiophene moiety and a trifluoromethyl phenyl group. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the pyrrolidine ring via cyclization reactions and subsequent functionalization to introduce the thiophene and trifluoromethyl groups.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against antibiotic-resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis . The mechanism involves disruption of bacterial cell wall synthesis and biofilm inhibition.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Trifluoromethyl-pyrazole derivative | 6.25 | MRSA |

| Dichloro-substituted derivative | 0.78–1.56 | S. aureus |

| Methoxy-trifluoromethyl compound | 1.56 | Enterococcal strains |

Cytotoxicity Studies

Toxicity assessments against human cell lines have revealed that many trifluoromethyl-containing compounds maintain low toxicity profiles. For example, certain derivatives have shown IC50 values greater than 12 µg/mL against human embryonic kidney cells (HEK293), indicating a favorable selectivity index for therapeutic applications .

Table 2: Cytotoxicity Data

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Monosubstituted compound | 8 | HEK293 |

| Disubstituted compound | >12 | HEK293 |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Bacterial Growth : The compound disrupts essential cellular processes in bacteria, leading to growth inhibition.

- Biofilm Disruption : It has been shown to effectively prevent biofilm formation, which is critical in treating chronic infections.

- Selectivity for Pathogenic Cells : Its structure allows it to target bacterial cells while sparing human cells, reducing potential side effects.

Case Studies

Several studies have highlighted the promising nature of pyrrolidine derivatives in combating resistant bacterial strains:

- A study demonstrated that a structurally similar compound significantly inhibited biofilm formation in E. faecalis, outperforming traditional antibiotics like vancomycin .

- Another investigation into the neuroprotective properties of related compounds showed activation of key signaling pathways involved in cell survival, suggesting potential applications beyond antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues and Key Features

The following compounds share structural or functional similarities with the target molecule:

2.2. Functional and Pharmacological Comparisons

- Thiophene Motifs: The target compound’s thiophen-3-yl group distinguishes it from 2-substituted thiophenes (e.g., and ). In -amino-3-benzoylthiophenes enhance A1 adenosine receptor agonist binding via allosteric modulation. The absence of an amino group in the target compound suggests divergent mechanisms, though the thiophene’s aromaticity could still facilitate hydrophobic interactions .

Trifluoromethylphenyl Group :

Pyrrolidine vs. Other Heterocycles :

Research Findings and Implications

- : 2-Amino-3-benzoylthiophenes demonstrate that thiophene derivatives can modulate receptor activity through allosteric mechanisms. The target compound’s lack of an amino group may preclude similar enhancer effects but could open avenues for antagonist design .

- : Compounds with trifluoromethylphenyl groups are frequently prioritized in medicinal chemistry for their metabolic stability. The target compound’s structural simplicity (vs. complex pyrazolo-pyrimidines) may streamline synthesis and optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.